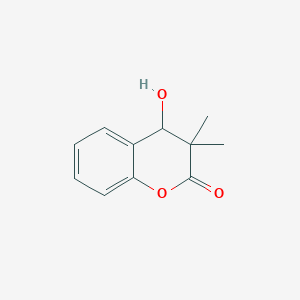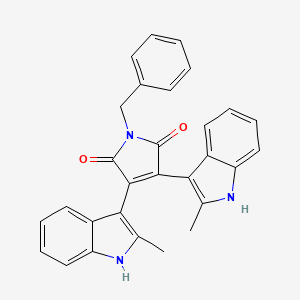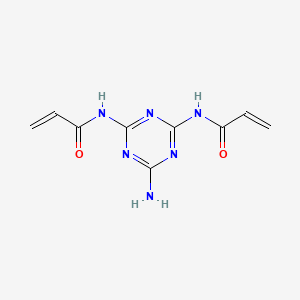
N,N'-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide): is a compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide) typically involves the reaction of cyanuric chloride with appropriate amine and amide derivatives. The reaction conditions often include the use of solvents such as chloroform or dichloromethane and bases like triethylamine to facilitate the nucleophilic substitution reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where amino or amide groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; in the presence of bases like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide) is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research, particularly in the development of antimicrobial and anticancer agents. Its ability to interact with biological molecules makes it a valuable tool for studying cellular processes and developing new therapeutic strategies .
Medicine: In medicine, derivatives of this compound are being explored for their potential as drugs targeting specific enzymes or receptors. The triazine ring system is known for its bioactivity, making it a key component in drug discovery efforts .
Industry: Industrially, N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide) is used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The triazine ring system is particularly effective at binding to nucleophilic sites, making it a potent inhibitor or activator of various biological pathways .
Comparación Con Compuestos Similares
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
2,4-Bis(ethylamino)-6-methoxy-1,3,5-triazine: Used as a herbicide.
N,N’‘’-(6-amino-[1,3,5]triazine-2,4-diyl)-bis-guanidine: Known for its antimicrobial properties.
Uniqueness: N,N’-(6-Amino-1,3,5-triazine-2,4-diyl)di(prop-2-enamide) stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
173385-84-7 |
|---|---|
Fórmula molecular |
C9H10N6O2 |
Peso molecular |
234.22 g/mol |
Nombre IUPAC |
N-[4-amino-6-(prop-2-enoylamino)-1,3,5-triazin-2-yl]prop-2-enamide |
InChI |
InChI=1S/C9H10N6O2/c1-3-5(16)11-8-13-7(10)14-9(15-8)12-6(17)4-2/h3-4H,1-2H2,(H4,10,11,12,13,14,15,16,17) |
Clave InChI |
GRLWOKIZHWTEJG-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NC1=NC(=NC(=N1)N)NC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



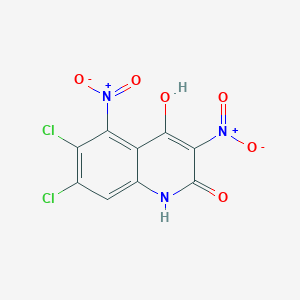
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)
![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)
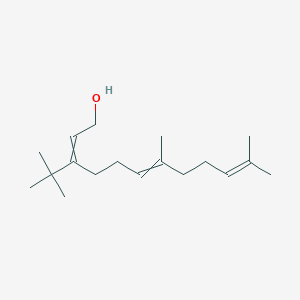
![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)
![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)
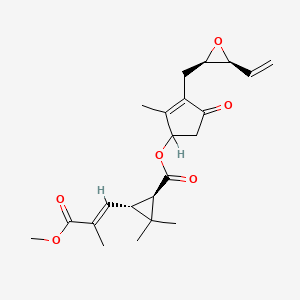
![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
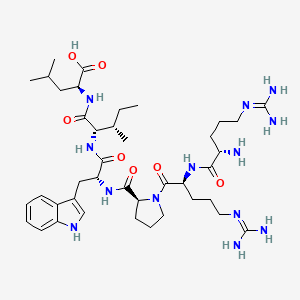
![N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide](/img/structure/B14267753.png)
![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
